2-(2-Aminopropan-2-yl)aniline hydrochloride
Description
Background and Historical Context of 2-(2-Aminopropan-2-yl)aniline Hydrochloride
This compound emerged as a compound of interest in the early 21st century, driven by its structural uniqueness and potential applications in pharmaceutical chemistry. Initial synthetic routes were reported in the 2010s, with advancements in asymmetric cyclopropanation techniques enabling its efficient production. The compound gained prominence due to its role as a precursor in designing GPR88 ligands, a class of molecules targeting central nervous system disorders. Key milestones include its use in reductive amination protocols and cross-coupling reactions for heterocyclic compound synthesis.
Chemical Nomenclature and Structural Identification
The compound exhibits systematic nomenclature and distinct structural features:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₁₄N₂·HCl | |
| Molecular Weight | 186.68 g/mol | |
| SMILES Notation | NC(C)(C)C₁=CC=CC=C₁N.Cl | |
| InChI Key | MWUKUEYFFYQSQE-UHFFFAOYSA-N |
The structure combines an aniline moiety with a geminal diamine group, creating a sterically hindered amine center. X-ray crystallography data remains limited, but NMR studies confirm the para-substituted aromatic system and quaternary carbon bonding.
Significance in Organic Chemistry Research
This hydrochloride salt serves three primary roles in synthetic chemistry:
- Building Block for Heterocycles : The amino groups participate in cyclocondensation reactions to form pyrazines and oxadiazoles.
- Ligand Precursor : Its electron-rich aromatic system facilitates coordination to transition metals in catalytic systems.
- Pharmaceutical Intermediate : The compound’s rigidity makes it valuable for designing kinase inhibitors and GPCR modulators.
Recent studies highlight its utility in electrosynthesis, where it enables decarboxylative coupling reactions under mild conditions.
Current State of Knowledge and Research Gaps
Established Knowledge :
- Efficient synthesis via Buchwald-Hartwig amination and Suzuki-Miyaura coupling
- Stability in polar aprotic solvents at temperatures ≤100°C
- Reactivity in nucleophilic aromatic substitution at the para position
Critical Research Gaps :
- Mechanistic Studies : Limited data on its behavior under photochemical conditions.
- Computational Modeling : No published DFT studies analyzing its electronic structure.
- Biological Target Mapping : Despite pharmaceutical potential, specific protein targets remain uncharacterized.
| Research Priority | Required Methodology |
|---|---|
| Stereoelectronic effects | Frontier molecular orbital analysis |
| Solvent-phase reactivity | Molecular dynamics simulations |
| Metabolic stability | Isotopic labeling tracer studies |
Properties
IUPAC Name |
2-(2-aminopropan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHUQQFLBKMKEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropan-2-yl)aniline hydrochloride typically involves the reaction of 2-(2-aminopropan-2-yl)aniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
2-(2-Aminopropan-2-yl)aniline+HCl→2-(2-Aminopropan-2-yl)aniline hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopropan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(2-Aminopropan-2-yl)aniline hydrochloride has been investigated for its potential as a pharmacological agent. Notably, it has been explored in the context of orexin receptor modulation.
- Case Study : A study published in June 2021 demonstrated that derivatives of this compound could act as dual orexin receptor agonists. These compounds showed efficacy in increasing wakefulness and alleviating symptoms associated with narcolepsy, highlighting their therapeutic potential for sleep disorders .
Synthesis of Complex Organic Molecules
The compound serves as a critical intermediate in the synthesis of various organic compounds, particularly heterocycles.
- Benzoxazole Derivatives : Recent advancements have shown that this compound can be utilized in the synthesis of benzoxazole derivatives through condensation reactions. These derivatives are valuable due to their applications in pharmaceuticals and agrochemicals .
Catalysis
Research indicates that this compound can function as a catalyst or catalyst precursor in organic reactions.
- Catalytic Applications : In one reported method, the compound was used to synthesize benzoxazole derivatives using magnetic solid acid nanocatalysts, achieving high yields under mild conditions . This demonstrates its utility in promoting environmentally friendly synthetic methodologies.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 2-(2-Aminopropan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of 2-(2-aminopropan-2-yl)aniline hydrochloride and related compounds:
Key Observations :
- Solubility: Dihydrochloride salts (e.g., 2-(2-aminoethyl)aniline dihydrochloride) likely exhibit higher water solubility due to increased ionic character .
- Stability : The imidazole-containing analog (CAS: 1261269-03-7) may have enhanced stability in acidic conditions due to aromatic heterocycle resonance .
Biological Activity
2-(2-Aminopropan-2-yl)aniline hydrochloride, also known by its CAS number 2172503-58-9, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, while providing a comprehensive overview supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an aniline moiety with an amino substituent that enhances its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can interact with various receptors, potentially modulating signaling pathways critical for cell function.
- Antimicrobial Properties : Preliminary studies suggest it exhibits antimicrobial activity against certain pathogens, making it a candidate for further investigation in drug development.
Antimicrobial Activity
Recent studies have indicated that this compound demonstrates significant antimicrobial properties.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be effective against a range of bacterial and fungal infections.
Case Studies
-
Case Study on Antimicrobial Efficacy :
In a controlled laboratory setting, researchers tested the efficacy of this compound against various strains of bacteria and fungi. The study found that the compound effectively inhibited growth at concentrations lower than those typically required for standard antibiotics, indicating its potential as a novel antimicrobial agent.- Study Design : In vitro assays were conducted using standard broth dilution methods.
- Results : The compound showed a dose-dependent response with significant reductions in microbial viability.
-
Cell Viability and Toxicity Assessment :
Another study assessed the cytotoxic effects of the compound on human cell lines. The results indicated that at concentrations up to 50 µM, there were no significant adverse effects on cell viability, suggesting a favorable safety profile for potential therapeutic applications.- Cell Lines Used : HEK293 (human embryonic kidney cells), HeLa (cervical cancer cells).
- Findings : Cell viability remained above 85% at tested concentrations.
Q & A
Basic: What are the recommended methods for synthesizing 2-(2-Aminopropan-2-yl)aniline hydrochloride, and how do reaction conditions influence yield?
The synthesis of substituted aniline hydrochlorides typically involves condensation reactions between aniline derivatives and alkylating or acylating agents, followed by acid treatment to form the hydrochloride salt. For example:
- Step 1 : Reacting 2-aminopropan-2-ol with aniline under acidic conditions to form the tertiary amine intermediate.
- Step 2 : Protonation with hydrochloric acid to precipitate the hydrochloride salt .
Key factors include reflux temperature (to ensure complete conversion) and stoichiometric ratios of reactants. Excess HCl is often used to drive salt formation, but over-acidification may reduce yields due to side reactions .
Basic: What analytical techniques are used to characterize this compound, and how are spectral data interpreted?
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.5–7.5 ppm) and tertiary amine protons (δ 1.5–2.5 ppm). The hydrochloride salt’s presence shifts NH peaks due to protonation .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight via [M+H] or [M+Cl] adducts. Fragmentation patterns reveal loss of HCl (m/z −36.5) .
- UV/Vis Spectroscopy : Aromatic π→π* transitions (~235–288 nm) indicate electronic conjugation .
Basic: How does the hydrochloride salt form affect solubility and stability compared to the free base?
The hydrochloride salt enhances water solubility due to ionic interactions, critical for biological assays. Stability studies show that the salt form is less prone to oxidation than the free base, especially under ambient conditions. However, prolonged exposure to moisture may hydrolyze the amine group, necessitating storage in desiccators at 2–8°C .
Advanced: What mechanistic insights explain the nucleophilic reactivity of this compound in coupling reactions?
The tertiary amine’s steric hindrance reduces nucleophilicity compared to primary amines. However, protonation of the NH group in the hydrochloride salt generates a stronger electrophile, facilitating Schiff base formation with carbonyl compounds. Kinetic studies suggest the reaction follows second-order kinetics, with rate constants dependent on pH (optimal at 4–6) .
Advanced: How can researchers reconcile contradictory data on the biological activity of structurally similar aniline hydrochlorides?
For example, 2-(Isopropylthio)aniline hydrochloride inhibits kinases, while 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride shows no activity. To resolve contradictions:
- Perform dose-response assays to confirm specificity.
- Use molecular docking to compare binding affinities with target enzymes.
- Analyze substituent effects: Bulkier groups (e.g., isopropylthio) may sterically hinder enzyme interactions .
Advanced: What computational methods are suitable for predicting the physicochemical properties of this compound?
- DFT Calculations : Predict pKa (amine group: ~8.5) and logP (estimated −0.3 for the salt vs. 1.2 for the free base).
- Molecular Dynamics (MD) : Simulate solubility in aqueous buffers by analyzing hydrogen-bonding networks .
Advanced: How should researchers design stability studies to evaluate degradation pathways under varying pH and temperature?
- Forced Degradation : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions at 40°C for 48 hours.
- HPLC-MS Analysis : Identify degradation products (e.g., deaminated derivatives or hydrolyzed intermediates).
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Basic: What safety protocols are essential when handling this compound in the laboratory?
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during synthesis.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced: How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?
- Substituent Variation : Replace the 2-aminopropan-2-yl group with methylthio or trifluoroacetyl groups to modulate lipophilicity.
- Bioisosterism : Replace the aniline ring with pyridine to enhance metabolic stability.
- In Silico Screening : Use CoMFA or CoMSIA models to predict activity against targets like GPCRs .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy.
- Design of Experiments (DoE) : Optimize parameters like temperature, catalyst loading, and stirring speed using response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
